Bienvenue dans la boutique en ligne BenchChem!

3-(1-Ethyl-1H-pyrazol-4-YL)aniline

GlyT1 inhibition Schizophrenia CNS drug discovery

3-(1-Ethyl-1H-pyrazol-4-YL)aniline (CAS 1247719-87-4, MF: C₁₁H₁₃N₃, MW: 187.24 g/mol) is an N-ethyl-substituted pyrazolyl aniline that serves as a key synthetic intermediate and pharmacophoric building block in central nervous system (CNS) drug discovery and kinase inhibitor programs. Commercial suppliers report a typical purity specification of 95% (HPLC) with long-term storage recommended at cool, dry conditions.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 1247719-87-4
Cat. No. B1453645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-1H-pyrazol-4-YL)aniline
CAS1247719-87-4
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=CC(=CC=C2)N
InChIInChI=1S/C11H13N3/c1-2-14-8-10(7-13-14)9-4-3-5-11(12)6-9/h3-8H,2,12H2,1H3
InChIKeyQIJVSGWVIMKRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Ethyl-1H-pyrazol-4-YL)aniline (CAS 1247719-87-4) – Procurement-Grade Pyrazole-Aniline Building Block for Drug Discovery


3-(1-Ethyl-1H-pyrazol-4-YL)aniline (CAS 1247719-87-4, MF: C₁₁H₁₃N₃, MW: 187.24 g/mol) is an N-ethyl-substituted pyrazolyl aniline that serves as a key synthetic intermediate and pharmacophoric building block in central nervous system (CNS) drug discovery and kinase inhibitor programs [1]. Commercial suppliers report a typical purity specification of 95% (HPLC) with long-term storage recommended at cool, dry conditions . Unlike generic pyrazole-aniline analogs, this compound features a specific 1-ethyl substitution on the pyrazole ring coupled with a meta-aniline orientation, a structural pattern that has been validated in two independent therapeutic programs yielding sub-nanomolar to low-nanomolar inhibitors [1][2].

3-(1-Ethyl-1H-pyrazol-4-YL)aniline – Why In-Class Analogs Cannot Be Assumed Interchangeable


Although N-substituted pyrazol-4-yl anilines share a common core, quantitative structure–activity relationship (SAR) data demonstrate that the N-alkyl group identity profoundly modulates target potency, lipophilicity, and metabolic stability. In the GlyT1 inhibitor series, replacing the N-ethyl group with N-isopropyl or N-n-propyl reduced inhibitory potency by 1.3- to 2.2-fold and increased C log P by 0.31 to 0.53 log units [1]. In the SIK kinase inhibitor series, the N-ethyl analog consistently outperformed the N-methyl analog across all three SIK isoforms (SIK1, SIK2, SIK3) with pIC₅₀ advantages of 0.15–0.20 log units [2]. Furthermore, altering the aniline substitution pattern from meta to para (i.e., 4-(1-ethyl-1H-pyrazol-4-yl)aniline, CAS 1247576-78-8) introduces distinct steric and electronic properties that cannot be extrapolated from the meta isomer [1]. These data collectively preclude the assumption that any pyrazole-aniline derivative can serve as a drop-in replacement for 3-(1-ethyl-1H-pyrazol-4-YL)aniline in sensitive synthetic or pharmacological contexts.

3-(1-Ethyl-1H-pyrazol-4-YL)aniline – Quantitative Comparative Evidence for Scientific Selection


GlyT1 Inhibitory Potency: N-Ethyl Pyrazole vs. N-Isopropyl and N-n-Propyl Analogs

In a comprehensive GlyT1 inhibitor SAR study, the derivative incorporating the 3-(1-ethyl-1H-pyrazol-4-yl)phenyl moiety (compound 7w) exhibited an IC₅₀ of 1.8 nM against human GlyT1. Direct comparison within the same assay and scaffold showed that the N-isopropyl analog (7x) was 1.3-fold less potent (IC₅₀ = 2.4 nM) and the N-n-propyl analog (7y) was 2.2-fold less potent (IC₅₀ = 3.9 nM). These results explicitly demonstrate that the N-ethyl substitution is optimal for GlyT1 inhibitory activity within this chemotype [1].

GlyT1 inhibition Schizophrenia CNS drug discovery

GlyT1 Potency Improvement Over Clinical-Stage Parent Compound SSR504734

Starting from the clinical GlyT1 inhibitor SSR504734 (compound 2, hGlyT1 IC₅₀ = 18 nM), introduction of the 3-(1-ethyl-1H-pyrazol-4-yl)phenyl moiety in compound 7w yielded a 10-fold enhancement in potency (IC₅₀ = 1.8 nM). This improvement was achieved through scaffold hopping and rational pharmacophore superposition, as documented in the peer-reviewed lead optimization study [1]. SSR504734 is a well-characterized reference compound with independently validated human GlyT1 IC₅₀ values of 18 nM .

GlyT1 inhibitor Lead optimization Antipsychotic

SIK Kinase Inhibition: N-Ethyl vs. N-Methyl Pyrazole Head-to-Head Comparison

In a structurally matched pair comparison within the SIK inhibitor series, the N-ethyl pyrazole analog (A_15) demonstrated consistently superior potency over the N-methyl pyrazole analog (A_21) across all three SIK isoforms. The pIC₅₀ advantage was 0.20 log units for SIK1 (7.69 vs. 7.49), 0.15 log units for SIK2 (8.10 vs. 7.95), and 0.18 log units for SIK3 (8.54 vs. 8.36) [1]. These data were generated from the same benzimidazole scaffold series, ensuring direct comparability.

Salt-inducible kinase SIK inhibitor Anti-inflammatory

Lipophilicity Control: C log P Comparison of N-Alkyl Pyrazole Derivatives

Lipophilicity, a key determinant of ADME properties and promiscuity risk, was directly compared across the N-alkyl pyrazole series. The N-ethyl derivative 7w exhibited a C log P of 4.40, compared to 4.71 for the N-isopropyl analog (7x) and 4.93 for the N-n-propyl analog (7y). This represents a reduction of 0.31 and 0.53 log units, respectively, moving the compound closer to the generally accepted optimal drug-like lipophilicity range (C log P 1–5) [1].

Lipophilicity Drug-likeness C log P

Metabolic Stability and CYP Inhibition Profile of N-Ethyl Pyrazole-Containing Lead Compound

Compound 7w, bearing the 3-(1-ethyl-1H-pyrazol-4-yl)phenyl moiety, demonstrated favorable metabolic stability with only 16.4% metabolism in human liver microsomes and showed no significant inhibition of major CYP450 isoforms (3A4, 2D6, 2C9, 2C19, 1A2) at 10 µM. The closely related analog 7v (also N-ethyl pyrazole, differentiated only by the benzamide heterocycle) showed similarly low metabolism (13.8%) [1]. While this data is on the final elaborated compound rather than the building block itself, it provides supportive evidence that the N-ethyl pyrazole fragment does not introduce metabolic liabilities that would preclude further development.

Metabolic stability CYP450 inhibition Drug metabolism

In Vivo Brain Penetration and Efficacy of N-Ethyl Pyrazole-Derived GlyT1 Inhibitor

The N-ethyl pyrazole-containing lead compound 7w achieved sufficient plasma exposure and plasma-to-brain penetration in rats to enable pharmacological evaluation. In rodent models of schizophrenia, 7w produced significant behavioral effects without undesirable CNS side effects [1]. While these in vivo data pertain to the fully elaborated drug candidate rather than the building block itself, they establish that the 3-(1-ethyl-1H-pyrazol-4-yl)phenyl fragment is compatible with CNS drug-like properties, in contrast to many heterocyclic aniline building blocks that confer poor brain permeability.

Brain penetration In vivo efficacy Schizophrenia models

3-(1-Ethyl-1H-pyrazol-4-YL)aniline – High-Value Application Scenarios Supported by Comparative Evidence


CNS Drug Discovery: GlyT1 Inhibitor Lead Optimization Programs

Procurement of 3-(1-ethyl-1H-pyrazol-4-YL)aniline is specifically justified for GlyT1 inhibitor programs targeting schizophrenia and related psychiatric disorders. The building block enables access to the 3-(1-ethyl-1H-pyrazol-4-yl)phenyl pharmacophore that delivered a 10-fold potency improvement over the clinical benchmark SSR504734 (IC₅₀ 1.8 nM vs. 18 nM) while maintaining favorable brain penetration and an acceptable CYP inhibition profile [1]. Substituting the N-ethyl group with N-isopropyl or N-n-propyl would reduce GlyT1 potency by 1.3- to 2.2-fold and increase lipophilicity [1].

Kinase Inhibitor Chemistry: SIK Family Inhibitor Scaffold Construction

In SIK kinase inhibitor programs (targeting inflammatory and autoimmune diseases), 3-(1-ethyl-1H-pyrazol-4-YL)aniline provides a head-to-head validated potency advantage over the corresponding N-methyl analog. The N-ethyl pyrazole-containing compound A_15 outperformed the N-methyl analog A_21 by approximately 1.4- to 1.6-fold across SIK1, SIK2, and SIK3 isoforms within a structurally matched benzimidazole scaffold [2]. This reproducible advantage across three kinase isoforms supports the selection of the N-ethyl building block as the default choice for SIK inhibitor SAR exploration.

Suzuki–Miyaura Cross-Coupling: Boronic Acid/Aryl Halide Partner for Biaryl Library Synthesis

The aniline group of 3-(1-ethyl-1H-pyrazol-4-YL)aniline can be converted to the corresponding aryl halide or directly used in Buchwald–Hartwig aminations, while the pyrazole C-4 position serves as a handle for further functionalization. The N-ethyl group provides a chromatographically distinct retention profile compared to N-methyl analogs (C log P 4.40 vs. ~3.9 estimated for N-methyl), facilitating purification of intermediates in parallel synthesis workflows [1]. Commercial availability at 95% purity from multiple vendors [2] supports reliable procurement for library production.

CNS-Penetrant Probe Synthesis: Fragment-Based Drug Discovery

For fragment-based or scaffold-hopping approaches targeting CNS indications, 3-(1-ethyl-1H-pyrazol-4-YL)aniline offers a validated starting point with demonstrated compatibility with brain exposure. The N-ethyl pyrazole-containing lead compound 7w achieved sufficient brain penetration for pharmacological assessment in rodent behavioral models without motor side effects [1]. This contrasts with many aniline-based fragments that require extensive optimization to achieve CNS exposure, reducing the synthetic burden in early-stage neuroscience projects.

Quote Request

Request a Quote for 3-(1-Ethyl-1H-pyrazol-4-YL)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.